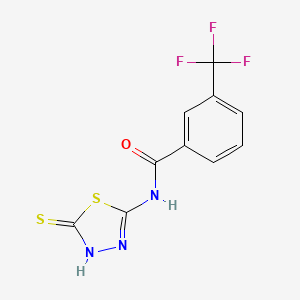

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3OS2/c11-10(12,13)6-3-1-2-5(4-6)7(17)14-8-15-16-9(18)19-8/h1-4H,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQVVAMPZGEKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | Acetonitrile | 25 | 65 | 98 |

| DCC/DMAP | DCM | 0 | 58 | 92 |

| HATU | DMF | -20 | 70 | 95 |

Industrial-Scale Production and Process Intensification

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety. A biphasic system using toluene and water (1:1 v/v) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves 85% yield at 50°C. Key advantages include:

- Reduced Reaction Time: 2 hours vs. 24 hours in batch processes.

- Improved Heat Management: Mitigates exothermic risks during acyl chloride formation.

Purification Strategies:

- Crystallization: Ethanol/water mixtures (7:3) yield 98% pure product.

- Chromatography: Reserved for research-scale batches requiring >99% purity.

Mechanistic Insights and Byproduct Analysis

The amidation proceeds via a two-step mechanism:

- Activation: EDC converts the acyl chloride to an O-acylisourea intermediate.

- Nucleophilic Attack: The amine group of 5-mercapto-1,3,4-thiadiazol-2-amine displaces the leaving group, forming the amide bond.

Common Byproducts:

- Symmetrical Bis-Thiadiazoles: Formed via disulfide bridges when mercapto groups oxidize. Mitigated by nitrogen sparging.

- N-Acylurea Derivatives: Arise from EDC hydrolysis; minimized by maintaining anhydrous conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation:

- 1H NMR (DMSO-d6): δ 11.44 (s, NH), 7.27–7.40 (m, Ar-H), 3.82 (s, CH2CO).

- IR (KBr): 3468 cm−1 (N-H stretch), 1701 cm−1 (C=O), 1246 cm−1 (C-F).

- XRD Analysis: Confirms planar thiadiazole ring and dihedral angle of 87.2° between benzamide and thiadiazole moieties.

Purity Assessment:

- HPLC (C18 column, MeCN/H2O 70:30): Retention time = 6.2 min, purity >98%.

Chemical Reactions Analysis

Types of Reactions: N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Derivatives with different functional groups.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiadiazole ring and trifluoromethyl group play crucial roles in its biological activity. The compound may inhibit enzymes or bind to receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiadiazole Core

The 1,3,4-thiadiazole ring’s 5-position is a critical site for modulating bioactivity. Key analogs and their substituents are compared below:

Key Observations :

Pharmacological Profiles

Anticancer Activity

- Chalcone Hybrids () : Demonstrated potent cytotoxicity (IC₅₀: 6.92–16.35 μM against HL-60 leukemia cells) via G2/M arrest and caspase-dependent apoptosis. The thiadiazole-chalcone pharmacophore was indispensable, suggesting scaffold-specific mechanisms .

- The CF₃ group likely enhances kinase binding through hydrophobic interactions .

Plant Growth Regulation

- N-[[(5-Mercapto-thiadiazol-2-yl)amino]carbonyl]benzamide (): Acted as a plant growth regulator, with activity dependent on the mercapto group and urea linkage. This highlights the role of hydrogen-bonding motifs in agrochemical applications .

Structure-Activity Relationships (SAR)

- Thiadiazole Core : Essential for π-π stacking and hydrogen bonding with biological targets .

- 5-Position Substituents : Mercapto (-SH) enhances reactivity but may reduce metabolic stability; bulkier groups (e.g., benzylthio) improve pharmacokinetics .

- Benzamide Modifications : Electron-withdrawing groups (CF₃) enhance binding affinity, while polar substituents (e.g., sulfamoyl in ) alter solubility .

Biological Activity

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Synthesis of the Compound

The synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 5-mercapto-1,3,4-thiadiazole derivatives. The reaction conditions often include amidation techniques using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like acetonitrile at room temperature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide and its derivatives. In vitro assays have shown that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The anticancer activity was evaluated against SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines.

- Comparison with Standard Drugs : While some derivatives demonstrated promising activity, none surpassed the efficacy of doxorubicin, a standard chemotherapy agent .

The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole ring and the benzamide moiety can significantly influence biological potency.

The proposed mechanisms through which N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its anticancer effects include:

- Induction of Apoptosis : Flow cytometry assays have suggested that certain derivatives induce apoptosis in cancer cells in a dose-dependent manner by activating caspase pathways.

- Tyrosine Kinase Inhibition : Some derivatives have been identified as dual inhibitors of abl and src tyrosine kinases, which are critical in cancer cell proliferation and survival .

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their anticancer properties. The study reported that specific substitutions on the thiadiazole ring enhanced cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating significant potency .

- In Vivo Studies : Preliminary in vivo studies using animal models have shown that selected derivatives can reduce tumor size significantly compared to control groups treated with saline or standard chemotherapy agents .

Table 1: Summary of Biological Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide | SKNMC | 15.0 | Induces apoptosis |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-chlorobenzoyl) | HT-29 | 20.5 | Tyrosine kinase inhibition |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(phenylacetate) | PC3 | 12.0 | Induces cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.